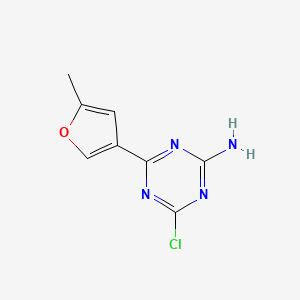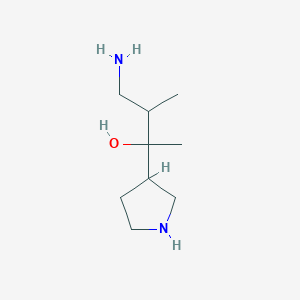
4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy-methylazetidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde
- 4-[(3-hydroxy-3-methyl-azetidin-1-yl)methyl]-3H-thiophene-2-carboxylic acid
Comparison
Compared to similar compounds, 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde is unique due to its specific substitution pattern and functional groups
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-(3-hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-5-10(6-14)3-4-11(9)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3 |
InChI-Schlüssel |
UCAGBZRAMUTKGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=O)N2CC(C2)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)

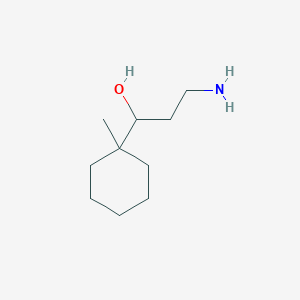


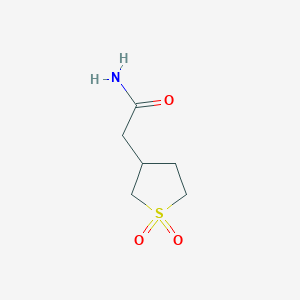
![1,6-Dioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13201100.png)
![Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)
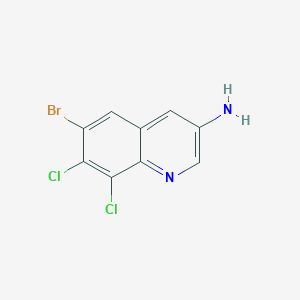
![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
